Product packaging for 5-Chloro-3-methylpyridin-2-ol(Cat. No.:CAS No. 58498-61-6)

5-Chloro-3-methylpyridin-2-ol

Cat. No.: B1591149
CAS No.: 58498-61-6
M. Wt: 143.57 g/mol
InChI Key: CBGCPCNUPUGPIF-UHFFFAOYSA-N
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Description

Overview of Pyridinols in Chemical Sciences

Pyridinols, also known as hydroxypyridines, are aromatic heterocyclic compounds consisting of a pyridine (B92270) ring substituted with one or more hydroxyl groups. nih.gov They are structurally similar to phenols and can exist in tautomeric forms, namely the pyridin-2-ol and 2-pyridone forms. pharmacompass.com This tautomerism plays a crucial role in their chemical reactivity and biological activity.

Pyridinols and their derivatives are integral to medicinal chemistry and drug design, serving as a framework for developing new biologically active molecules. mdpi.com They are the second most common heterocycle found in drugs approved by the U.S. Food and Drug Administration. mdpi.com The diverse biological activities of pyridinol-containing compounds include antitubercular, antitumor, antiviral, and anti-inflammatory effects. mdpi.com

In addition to their medicinal applications, pyridinols are valuable in materials science and catalysis. Their ability to form stable complexes with metal ions makes them useful as ligands in coordination chemistry. The catalytic hydrogenation of pyridinols has also been a subject of study. acs.org

Significance of Halogenated Pyridine Derivatives in Research

Halogenated pyridines are pyridine rings substituted with one or more halogen atoms, such as chlorine, bromine, or fluorine. These compounds are of particular importance in organic synthesis and pharmaceutical research due to the unique properties conferred by the halogen substituent.

The presence of a halogen atom on the pyridine ring can significantly influence the molecule's electronic properties, reactivity, and biological activity. nih.gov Halogenation is a critical step in the synthesis of a vast array of pyridine derivatives used in drug and agrochemical development. nih.gov For instance, halopyridines are key intermediates for diversifying chemical compounds in structure-activity relationship (SAR) studies. nih.govchemrxiv.org

Substituted pyridine compounds are often used as starting materials in nucleophilic substitution reactions and provide unique scaffolds for constructing other heterocyclic and macrocyclic compounds. eurekalert.org The development of efficient and selective methods for the amination of polyhalogenated pyridines is an area of active research, as the resulting 2-aminopyridine (B139424) derivatives are valuable in developing natural products and biologically active molecules. acs.org

The specific positioning of halogen atoms on the pyridine ring is crucial. For example, the 3-position is often a target for functionalization, although selective halogenation at this position can be challenging. nih.govchemrxiv.org Researchers have developed various strategies, including ring-opening and ring-closing sequences, to achieve highly regioselective halogenation. nih.govchemrxiv.org

The table below provides a summary of the key properties of 5-Chloro-3-methylpyridin-2-ol.

PropertyValue
Chemical Formula C6H6ClNO
CAS Number 58498-61-6
MDL Number MFCD00126916

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClNO B1591149 5-Chloro-3-methylpyridin-2-ol CAS No. 58498-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGCPCNUPUGPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558881
Record name 5-Chloro-3-methylpyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58498-61-6
Record name 5-Chloro-3-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58498-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Chloro 3 Methylpyridin 2 Ol

Established Synthetic Routes and Reaction Conditions

Precursor-Based Syntheses

The synthesis of 5-Chloro-3-methylpyridin-2-ol can be approached from different starting materials, including derivatives of 5-chloropyridin-3-ol and 4-chloro-2,3-dimethylpyridine (B1603871) 1-oxide.

One common strategy involves the chlorination of 5-methylpyridin-3-ol. This reaction is a viable route for industrial-scale production. Another precursor, 4-chloro-2,3-dimethylpyridine 1-oxide, serves as a key intermediate in the synthesis of various pyridine (B92270) derivatives. The synthesis of this precursor can be achieved by reacting 4-nitro-2,3-dimethylpyridine N-oxide with sodium chloride in acetonitrile (B52724), followed by treatment with hydrochloric acid and a phase transfer catalyst. chemicalbook.com An alternative method involves the use of acetyl chloride in ethanol (B145695). chemicalbook.com

The conversion of 4-chloro-2,3-dimethylpyridine 1-oxide to other functionalized pyridines often involves reactions such as treatment with acetic anhydride (B1165640) to yield (4-chloro-3-methylpyridin-2-yl)methyl acetate, which can then be hydrolyzed to (4-chloro-3-methylpyridin-2-yl)methanol. This alcohol can be further chlorinated using thionyl chloride.

Halogenation and Methylation Strategies on Pyridine Scaffolds

The introduction of chloro and methyl groups onto a pyridine ring is a fundamental aspect of synthesizing this compound. General strategies for functionalizing pyridine rings include halogenation and methylation reactions.

Halogenation of pyridine derivatives can be achieved using various reagents. For instance, 2-chloro-5-methylpyridine (B98176) can be prepared by the chlorination of beta-picoline. epo.org Another method involves the chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone. epo.org The resulting 2-chloro-5-methylpyridine can then be a precursor for further modifications.

The introduction of a hydroxyl group to form a pyridin-2-ol (or its tautomer, a 2-pyridone) from a pyridine precursor can be accomplished through several methods. One approach is the conversion of a pyridine to a pyridine N-oxide, followed by rearrangement. frontiersin.org

Biocatalytic Approaches for Pyridine Oxyfunctionalization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the oxyfunctionalization of pyridine derivatives. dntb.gov.uaacs.org Enzymes, particularly monooxygenases, can catalyze the introduction of hydroxyl groups at specific positions on the pyridine ring. acs.org

Whole-cell biotransformations using microorganisms like Burkholderia sp. MAK1 have proven effective for the regioselective hydroxylation of various pyridine derivatives. dntb.gov.uanih.gov This bacterium, capable of utilizing pyridin-2-ol as a carbon and energy source, can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. nih.gov The process typically involves incubating the substrate with induced cells of the microorganism. nih.govresearchgate.net For example, 2-hydroxypyridine-induced cells of Burkholderia sp. MAK1 have been used to hydroxylate various pyridin-2-ols and pyridin-2-amines. nih.gov The reactions are generally carried out in a buffer solution at a controlled temperature, often around 30 °C. nih.govresearchgate.net

A key advantage of biocatalytic methods is their high regioselectivity. Burkholderia sp. MAK1 demonstrates a strong preference for hydroxylation at the 5-position of the pyridine ring in many substrates. nih.gov For instance, the biotransformation of 3-chloropyridin-2-amine using Burkholderia sp. MAK1 yields 6-amino-5-chloro-pyridin-3-ol with a 34% yield. nih.gov This regioselectivity is a significant advantage over many chemical methods, which can often produce a mixture of isomers. lmaleidykla.lt

The biotransformation process can be influenced by various factors, including temperature. For the synthesis of 6-amino-4-chloro-pyridin-3-ol from 4-chloropyridin-2-amine using Burkholderia sp. MAK1, the optimal temperature was found to be between 30 °C and 35 °C, with higher temperatures leading to inactivation of the biocatalyst. nih.gov

Whole-Cell Biotransformations (e.g., Burkholderia sp. MAK1)

Novel Synthetic Approaches and Innovations

Research into the synthesis of functionalized pyridinones is ongoing, with a focus on developing more efficient and versatile methods. nih.gov Novel approaches often leverage modern catalytic systems and explore new reaction pathways. While specific novel syntheses for this compound are not extensively detailed in the provided context, the general advancements in pyridine and pyridinone synthesis are relevant.

For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has become a powerful tool for creating carbon-carbon bonds in the synthesis of complex pyridine derivatives. thieme-connect.de These methods could potentially be adapted for the synthesis of this compound by coupling appropriate precursors.

Furthermore, advancements in biocatalysis, including the use of engineered enzymes and novel microbial strains, continue to expand the scope of possible transformations. tudelft.nlnih.gov The discovery and development of new monooxygenases with different substrate specificities and improved stability could lead to more efficient and selective biocatalytic routes to this compound and its derivatives. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient production of heterocyclic compounds, including derivatives of pyridin-2-one. This method utilizes microwave irradiation to heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved purity of the final product compared to conventional heating methods. researchgate.netmdpi.com

In the context of synthesizing substituted pyridin-2-ones, microwave assistance can be particularly advantageous. For instance, the synthesis of various substituted pyridin-3-carbonitrile derivatives has been successfully achieved through a three-component reaction under microwave irradiation, yielding reasonably good results. mdpi.com While a specific protocol for this compound is not detailed, analogous microwave-assisted syntheses of substituted pyridinones suggest a viable pathway. researchgate.netgoogleapis.com For example, the synthesis of piperazine-substituted 5-chloro-2(3H)-benzoxazolone derivatives was accomplished in just 5 minutes using microwave assistance. researchgate.net This indicates that a similar approach could be adapted for the target compound, likely involving the cyclization of appropriate precursors under microwave irradiation. The reaction could potentially be carried out in a solvent like ethanol or even under solvent-free conditions, which is an environmentally friendly approach. mdpi.comsci-hub.se

A hypothetical microwave-assisted synthesis of this compound could involve the reaction of a suitable chlorinated diketone with an amine source in a sealed vessel under microwave irradiation. The optimization of such a reaction would involve screening different solvents, bases, and reaction times to maximize the yield and purity.

Flow Chemistry Applications in Pyridine Synthesis

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages for pyridine synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents.

For the synthesis of pyridine derivatives, flow chemistry enables rapid optimization and scale-up. While a specific flow chemistry process for this compound is not explicitly documented, the synthesis of other substituted pyridin-2-ones has been successfully demonstrated using this technology. For example, a domino Michael addition/cyclization reaction to produce a substituted pyridin-2(1H)-one has been reported in a flow setup, achieving a high yield and excellent enantiomeric excess.

A potential flow chemistry setup for the synthesis of this compound could involve pumping a solution of the starting materials through a heated packed-bed reactor containing an immobilized catalyst. This would allow for continuous production and easy separation of the product from the catalyst. The use of a flow reactor could also enable the use of superheated solvents, potentially accelerating the reaction rate. mdpi.com

Solid-Phase Synthesis Strategies for Pyridine-Based Scaffolds

Solid-phase synthesis is a technique where molecules are built up on a solid support, which simplifies the purification process as excess reagents and by-products can be washed away. This methodology is particularly useful for the generation of libraries of related compounds for drug discovery and other applications.

The solid-phase synthesis of pyridine-based derivatives has been demonstrated, providing access to a wide range of substituted pyridines. rsc.org A traceless solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine (B1357651) derivatives has been described, which involves a Friedländer protocol under microwave irradiation conditions. google.com

For this compound, a solid-phase strategy could be envisioned where a precursor molecule is attached to a solid support, such as a Merrifield resin. google.com The pyridine ring would then be constructed on the resin through a series of reactions. Finally, the target molecule would be cleaved from the solid support. This approach would be particularly advantageous for creating a library of analogs of this compound by varying the building blocks used in the synthesis.

Optimization of Synthetic Parameters

The efficiency and success of any synthetic route to this compound heavily rely on the careful optimization of various reaction parameters.

Catalyst Selection and Optimization

The choice of catalyst is crucial in many synthetic routes to pyridine derivatives. Both acid and base catalysis are commonly employed. google.com For instance, in the synthesis of pyridine-3,5-dicarbonitriles, the use of an amine base like piperidine (B6355638) in ethanol or an ionic base like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in acetonitrile has been systematically investigated, showing that the catalyst and solvent system are interdependent. googleapis.com

In the context of preparing 2-chloro-5-methylpyridine, a related compound, various catalysts are used in different steps. For example, the initial condensation to form a precursor can be catalyzed by an amine, and subsequent chlorination steps can utilize Lewis acid catalysts. frontiersin.orgrsc.org The synthesis of related pyridinones has also been shown to be catalyzed by L-proline, offering an efficient and environmentally friendly option. For a given synthesis of this compound, catalyst screening would be essential to identify the most effective catalyst, considering factors like yield, reaction time, and cost.

Table 1: Potential Catalysts for Pyridine Synthesis

Catalyst Type Example Potential Application in Synthesis
Amine Base Piperidine Cyclization/Condensation Steps
Ionic Base Tetrabutylammonium hydroxide (TBAH) Cyclization/Condensation Steps
Lewis Acid Ferric Chloride (FeCl₃) Chlorination Steps

Solvent Effects and Reaction Medium Engineering

The solvent can significantly influence the outcome of a chemical reaction by affecting solubility, reaction rates, and even the reaction pathway. In the synthesis of pyridine derivatives, a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., acetonitrile, DMF) and non-polar (e.g., toluene) have been utilized. googleapis.comgoogle.com

The choice between ethanol and acetonitrile has been shown to dramatically affect the synthesis of pyridine-3,5-dicarbonitriles, with acetonitrile favoring shorter reaction times when an ionic base is used. googleapis.com In some cases, solvent-free conditions, particularly in microwave-assisted synthesis, can offer a greener alternative. sci-hub.se For the synthesis of this compound, a systematic study of different solvents would be necessary to optimize the reaction conditions. The use of high-boiling solvents like 1,2,4-trichlorobenzene (B33124) has been noted in the preparation of related chloromethylpyridines, particularly when high temperatures are required. frontiersin.orgrsc.org

Table 2: Common Solvents in Pyridine Synthesis

Solvent Polarity Typical Use
Ethanol Polar Protic Condensation and cyclization reactions
Acetonitrile Polar Aprotic Reactions requiring shorter times with specific catalysts
Dimethylformamide (DMF) Polar Aprotic Nucleophilic substitution reactions
Toluene Non-polar High-temperature reactions, azeotropic removal of water

Temperature and Pressure Control in Synthesis

Temperature and pressure are fundamental parameters that control reaction kinetics and thermodynamics. In the synthesis of pyridine derivatives, reaction temperatures can range from ambient to elevated temperatures, often under reflux conditions. frontiersin.org For instance, the chlorination of a dihydropyridone precursor is carried out at 50 to 60°C, while a subsequent dehydrohalogenation step can require heating to 100 to 170°C. frontiersin.orgrsc.org

Microwave-assisted synthesis often utilizes superheated solvents at elevated pressures, which can dramatically accelerate reaction rates. Flow chemistry also allows for precise temperature control and the use of superheated conditions in a safer, more controlled manner. mdpi.com The optimization of temperature for the synthesis of this compound would involve balancing the rate of reaction with the potential for side reactions and decomposition at higher temperatures. Pressure control is particularly important when dealing with volatile reagents or when trying to maintain a liquid phase at temperatures above the solvent's boiling point.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2-chloro-5-methylpyridine
5-chloro-2(3H)-benzoxazolone
pyridine-3,5-dicarbonitriles
2-hydroxy-5-methyl-pyridine
5-methyl-2(1H)-pyridone
5-methyl-3,4-dihydro-2(1H)-pyridone
2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine
Merrifield resin
Piperidine
Tetrabutylammonium hydroxide (TBAH)
L-proline
Ethanol
Acetonitrile
Dimethylformamide (DMF)
Toluene

Yield and Purity Enhancement Techniques

The optimization of synthetic routes for this compound places a significant emphasis on maximizing yield and ensuring high purity of the final product. Various techniques are employed to achieve this, ranging from the careful control of reaction conditions to sophisticated purification methodologies. These methods are critical for both laboratory-scale synthesis and industrial production, where efficiency and product quality are paramount.

Control of Reaction Conditions

The yield of this compound is highly sensitive to the parameters of the synthetic reaction. In chlorination reactions, for instance, temperature, pressure, and reaction time are crucial variables that must be precisely controlled to favor the formation of the desired product and minimize the generation of byproducts.

A key strategy involves the optimization of catalyst loading and stoichiometry. For example, in the chlorination of a pyridine precursor, using a specific molar ratio of the precursor to the chlorinating agent can significantly reduce the formation of polychlorinated byproducts.

Table 1: Optimization of Chlorination Reaction Conditions

Parameter Value Range Yield (%) Selectivity (%)
Temperature 50–60°C 88–92 94–97
Cl₂ Pressure 1.2–1.5 atm 90 95

This table illustrates the impact of optimized reaction parameters on the yield and selectivity of the chlorination process leading to a precursor of this compound. Data sourced from patent literature.

Purification Techniques

Following the initial synthesis, the crude product containing this compound and various impurities must undergo purification. The choice of purification method depends on the nature of the impurities and the desired final purity.

Recrystallization: This is a common and effective technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The selection of an appropriate solvent or a mixed solvent system is critical for the efficiency of recrystallization. sciencemadness.org In some syntheses of related pyridinol compounds, recrystallization from solvents like a mixture of dichloromethane (B109758) and pentane (B18724) has been successfully employed to obtain pure crystalline products. rsc.org

Distillation: For liquid products or precursors, distillation, particularly vacuum distillation, is a primary purification method. This technique separates compounds based on differences in their boiling points. It is especially useful for removing non-volatile impurities or separating the desired product from byproducts with significantly different boiling points. sciencemadness.org In the synthesis of a precursor to this compound, distillation was used to achieve a purity of ≥99%.

Chromatography: Column chromatography is a versatile and widely used purification technique in organic synthesis. It separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) passes through it. sciencemadness.org

Flash Column Chromatography: This is a rapid form of column chromatography that uses pressure to speed up the flow of the mobile phase, allowing for faster and more efficient separations. It has been used in the purification of derivatives of 5-chloropyridin-2-ol, employing solvent systems such as hexane/ethyl acetate. rsc.org

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice. This technique uses a high-pressure pump to pass the solvent through a column packed with a stationary phase, providing excellent separation of complex mixtures. A study on the purification of a related compound, 2-chloro-5-trichloromethylpyridine, demonstrated the effectiveness of preparative HPLC in obtaining a product with 99.01% purity. nih.gov

Table 2: Comparison of Purification Techniques for Halogenated Pyridine Derivatives

Purification Method Typical Purity Achieved Applicable To Key Advantages
Recrystallization >98% Crystalline Solids Cost-effective, scalable
Vacuum Distillation ≥99% Thermally Stable Liquids Effective for large quantities, removes non-volatile impurities sciencemadness.org
Flash Column Chromatography 95-99% Solids and Non-volatile Oils Fast, good resolution for many mixtures rsc.org

This table provides a general comparison of common purification techniques and their effectiveness in the context of synthesizing halogenated pyridine compounds.

The strategic combination of optimized reaction conditions and appropriate purification techniques is essential for the efficient synthesis of high-purity this compound, meeting the stringent requirements for its use in further chemical synthesis and research applications.

Reactivity and Reaction Mechanisms of 5 Chloro 3 Methylpyridin 2 Ol

Nucleophilic Substitution Reactions

Nucleophilic substitution can occur at two primary sites on the molecule: the carbon atom bearing the chlorine substituent and the ambidentate system formed by the hydroxyl group and the ring nitrogen, a consequence of tautomerism.

The chlorine atom at the C-5 position of the pyridine (B92270) ring is susceptible to displacement by nucleophiles, a common reaction for halopyridines. smolecule.comsmolecule.com These reactions allow for the introduction of a wide range of functional groups onto the pyridine core. General principles suggest that such substitutions can be facilitated by various nucleophiles, including alkoxides (-OR), amines (-NH2), and thiols (-SR). ambeed.com The reaction is often catalyzed by a base or a transition metal catalyst to enhance the rate of substitution. ambeed.com While the chloro group at the 5-position is less activated towards nucleophilic attack than halogens at the 2- or 4-positions, substitution can be achieved under appropriate conditions, providing a pathway to diverse 5-substituted-3-methylpyridin-2-ol derivatives.

Due to enol-keto tautomerism, 5-Chloro-3-methylpyridin-2-ol exists in equilibrium with its pyridone form, 5-Chloro-3-methyl-2(1H)-pyridinone. This creates an ambident nucleophilic system that can react at either the oxygen atom (O-alkylation) or the nitrogen atom (N-alkylation). thieme-connect.comresearchgate.net The regioselectivity of these reactions is highly dependent on the reaction conditions. researchgate.net

The alkylation of 2-pyridone salts with alkyl halides can yield a mixture of N- and O-alkylated products. researchgate.netresearchgate.net The choice of solvent, metal cation, and the structure of the alkylating agent are critical in directing the outcome. For instance, studies on 2-pyridone salts have shown that polar solvents can favor O-alkylation, whereas non-polar solvents may promote N-alkylation. researchgate.net The hydroxyl group can also undergo reactions typical of alcohols, such as esterification, to form corresponding esters. scbt.comnih.gov

Reaction TypeReactantProduct TypeTypical Conditions
O-AlkylationAlkyl Halide2-Alkoxy-5-chloro-3-methylpyridineBase (e.g., K2CO3), Polar Solvent (e.g., DMF)
N-AlkylationAlkyl Halide1-Alkyl-5-chloro-3-methyl-2(1H)-pyridinoneBase (e.g., NaH), Non-polar Solvent (e.g., Benzene)
EsterificationCarboxylic Acid/Acyl Chloride5-Chloro-3-methylpyridin-2-yl esterAcid catalyst or coupling agent (e.g., EDC)

Reactions at the Halogenated Position

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. However, the presence of the activating hydroxyl (or oxo) and methyl groups makes EAS reactions on the this compound ring feasible. The directing effects of the substituents play a crucial role in determining the position of substitution. The hydroxyl/oxo group is a strong activating group, directing electrophiles to the positions ortho and para to it (C-3 and C-5). The methyl group at C-3 is also activating and ortho, para-directing (to C-2, C-4, and C-6). Conversely, the chlorine at C-5 is deactivating but also ortho, para-directing (to C-4 and C-6).

Considering the combined influence, the C-4 and C-6 positions are the most likely sites for electrophilic attack. Research on the nitration of 2-pyridones shows that substitution occurs at the 3- and 5-positions. rsc.org In a closely related compound, 2-hydroxy-5-chloropyridine, nitration has been shown to occur at the 3-position, yielding 2-hydroxy-3-nitro-5-chloropyridine. google.com This suggests that for this compound, with the C-3 position already occupied by a methyl group, electrophilic substitution would be strongly directed to other activated positions on the ring.

Oxidation and Reduction Chemistry

The functional groups on this compound allow for specific oxidation and reduction reactions. The methyl group at the C-3 position is a primary site for oxidation. Under controlled conditions using appropriate oxidizing agents, the methyl group can be oxidized to a carboxylic acid. The aerobic oxidation of methylpyridines to their corresponding pyridinecarboxylic acids, often catalyzed by metal salts like Co(II) or Mn(II) in the presence of radical initiators, is a known transformation. researchgate.net For example, the selective photoelectrocatalytic oxidation of 3-methylpyridine (B133936) to nicotinic acid (pyridine-3-carboxylic acid) has been demonstrated using specialized catalysts. rsc.org

Reduction reactions can also be performed on derivatives of this compound. For instance, if a nitro group were introduced onto the ring via electrophilic substitution, it could subsequently be reduced to an amino group. Common methods for this reduction include catalytic hydrogenation using catalysts like palladium or platinum, or using reducing agents such as iron powder in an acidic medium. google.com

Tautomerism Studies of this compound

A fundamental characteristic of this compound is its existence as a mixture of two tautomers in equilibrium: the aromatic alcohol form (enol or lactim) and the non-aromatic amide form (keto or lactam). This phenomenon is a well-documented feature of 2-hydroxypyridines. rsc.orgwuxibiology.com

The equilibrium between the enol (this compound) and keto (5-Chloro-3-methyl-2(1H)-pyridinone) tautomers is sensitive to the molecular environment, including the solvent and the presence of other substituents on the ring. wuxibiology.comrsc.org

TautomerStructure NameKey Features
Enol (Lactim)This compoundAromatic ring, Hydroxyl (-OH) group
Keto (Lactam)5-Chloro-3-methyl-2(1H)-pyridinoneNon-aromatic diene system, Carbonyl (C=O) group, N-H bond

Theoretical and experimental studies on substituted 2-hydroxypyridines have provided detailed insights into this equilibrium. Research has shown that in the gas phase, the enol (lactim) form is generally favored. mdpi.com Specifically, for 5-chloro-2-hydroxypyridine, chlorination at the 5-position strongly stabilizes the enol tautomer in the isolated phase. nih.govresearchgate.net However, the equilibrium can shift significantly in solution. The more polar keto (lactam) tautomer is strongly stabilized by polar solvents, often becoming the dominant form. wuxibiology.comnih.gov The presence of the methyl group at the C-3 position also influences the electronic properties of the ring, further modulating the tautomeric balance. oup.com

Influence of Substituents on Tautomeric Preferences

The chemical nature of this compound is significantly shaped by the phenomenon of tautomerism, where the compound exists as an equilibrium mixture of two forms: the pyridin-2-ol (enol-imino) form and the 2-pyridinone (keto-amino) form. cymitquimica.com The position of this equilibrium is not static and is influenced by various factors, including the electronic properties of the substituents on the pyridine ring, the solvent, and the temperature. researchgate.net

The substituents at the 3- and 5-positions—a methyl group and a chlorine atom, respectively—play a crucial role in determining the predominant tautomeric form.

Electron-withdrawing groups , such as the chlorine atom at the 5-position, tend to increase the acidity of the N-H proton in the pyridinone form and stabilize the corresponding conjugate base. The inductive electron-withdrawing effect of chlorine can enhance the electrophilic character of the compound. cymitquimica.com In related systems, electron-withdrawing substituents have been shown to favor the enol tautomer. researchgate.net

Electron-donating groups , like the methyl group at the 3-position, can influence the electron density of the ring system. In studies of similar pyridine systems, the introduction of electron-donating substituents has been observed to affect the electron population at the nitrogen atom, which in turn influences chemical properties and interactions. acs.org

Coordination Chemistry and Complex Formation

The structure of this compound, particularly its pyridinone tautomer, makes it an effective ligand for coordinating with metal ions. The presence of both nitrogen and oxygen atoms capable of donating lone pairs of electrons allows for the formation of stable chelate rings with transition metals. vulcanchem.com

Ligand Properties of this compound

This compound primarily acts as a bidentate ligand. Coordination typically occurs through the deprotonated oxygen atom of the hydroxyl group (in the enol form) or the carbonyl oxygen (in the keto form) and the nitrogen atom of the pyridine ring. Upon deprotonation of the hydroxyl or N-H group, the molecule becomes an anionic ligand, which enhances its ability to form stable bonds with positively charged metal centers.

The versatility of the pyridinone scaffold allows for its incorporation into more complex ligand systems, such as Schiff bases, which can exhibit different denticity. ekb.egresearchgate.net For example, a Schiff base derived from the related compound (E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol acts as a tridentate N₂O ligand. researchgate.net In this case, coordination involves the deprotonated phenolic oxygen, the azomethine nitrogen, and an amine nitrogen. researchgate.net This demonstrates the potential for this compound derivatives to act as multidentate ligands in coordination chemistry.

Synthesis and Characterization of Metal Complexes (e.g., Cu(II) complexes)

The synthesis of metal complexes with pyridinone-type ligands is generally straightforward. A common method involves the reaction of the ligand with a metal salt, such as a metal(II) chloride or acetate, in a suitable solvent like methanol (B129727) or ethanol (B145695). oiccpress.comchemrevlett.com

For instance, the synthesis of a copper(II) complex can be generalized by the following procedure: A solution of a copper salt (e.g., CuCl₂·2H₂O) in a solvent is added to a solution of the ligand. oiccpress.com The mixture is typically stirred, sometimes with gentle heating, to facilitate the reaction. The resulting metal complex often precipitates from the solution and can be collected by filtration, washed, and dried. oiccpress.com

The characterization of these newly synthesized complexes relies on a suite of analytical techniques:

Spectroscopic Methods: FT-IR spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=O and C=N bonds. UV-Visible spectroscopy provides information about the electronic transitions within the complex and helps to infer its geometry. mdpi.com

Other Techniques: Elemental analysis confirms the stoichiometry of the complex, while magnetic susceptibility measurements can determine the magnetic properties of paramagnetic centers like Cu(II). mdpi.comalkafeel.edu.iq

A study on a closely related Schiff base ligand and its Cu(II) complex, [Cu(L)Cl], involved characterization by various spectroscopic methods and confirmed the proposed structure. researchgate.net

Bonding Interactions and Geometry in Metal Complexes

In complexes formed with ligands derived from substituted pyridinols, the ligand (L⁻) binds to the metal center through specific donor atoms. In the case of a Cu(II) complex with a related tridentate Schiff base ligand, the copper ion is coordinated by the deprotonated phenolic oxygen, the azomethine nitrogen, and an amine nitrogen. researchgate.net A chloride ion occupies the fourth coordination site, resulting in a [Cu(L)Cl] complex. researchgate.net

Computational studies, such as Density Functional Theory (DFT), are frequently employed to complement experimental data. These calculations can optimize the geometry of the complex and analyze the nature of the bonding interactions. researchgate.net For the [Cu(L)Cl] complex, DFT calculations confirmed a square planar geometry around the Cu(II) center. researchgate.net The analysis of bonding interactions, often using techniques like Atoms in Molecule (AIM), helps to evaluate the strength and nature (e.g., covalent vs. electrostatic) of the coordinate bonds. researchgate.net The stability of such complexes is often high, as indicated by their large energy gaps calculated via DFT. researchgate.net

The specific geometry adopted by the metal complex (e.g., square planar, tetrahedral, or octahedral) depends on the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the ligand. ekb.egmdpi.com For Cu(II), a d⁹ metal ion, square planar and distorted octahedral geometries are common.

Spectroscopic and Structural Characterization of 5 Chloro 3 Methylpyridin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectral Analysis and Chemical Shift Assignments

Specific experimental ¹H NMR data for 5-Chloro-3-methylpyridin-2-ol, including chemical shifts, multiplicities, and coupling constants for the aromatic and methyl protons, are not available in the reviewed scientific literature.

¹³C NMR Spectral Analysis and Chemical Shift Assignments

Specific experimental ¹³C NMR data detailing the chemical shifts for the carbon atoms of the pyridine (B92270) ring and the methyl group in this compound are not available in the reviewed scientific literature.

Advanced NMR Techniques for Structure Elucidation

Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of a molecule. While these techniques would be essential for the complete structural confirmation of this compound, no studies employing them for this specific compound have been found in the public domain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Vibrational Band Assignment and Functional Group Analysis

A detailed experimental IR spectrum for this compound, with assignments of specific vibrational bands to its functional groups (such as O-H, N-H, C=O, C=C, C-N, and C-Cl stretches), is not available in the searched databases and literature. The analysis would typically focus on the characteristic bands confirming the pyridinone/pyridinol structure and the substituents.

Correlations with Molecular Structure and Bonding

The position and nature of IR absorption bands are directly correlated with the molecule's structure, including bond strength and the presence of hydrogen bonding. For this compound, the IR spectrum would provide critical insights into the predominant tautomeric form (the hydroxy-pyridine form vs. the keto-pyridinone form) in the solid state, as the vibrational frequencies for the O-H and C=O/N-H groups are distinctly different. However, without the actual spectrum, this analysis cannot be performed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elucidating the structure of a compound.

Table 1: Physicochemical Properties of this compound and a Related Compound

Property This compound 3-Chloro-5-(trifluoromethyl)pyridin-2-ol
Molecular Formula C6H6ClNO C6H3ClF3NO
Molecular Weight 143.57 g/mol sigmaaldrich.com 196.9855 (Exact Mass)

Note: The table is interactive and allows for sorting and filtering of data.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the compound. For aromatic compounds and those containing functional groups like halides and alcohols, characteristic fragmentation patterns are observed. libretexts.org

For this compound, fragmentation would likely involve the loss of the chlorine atom, the methyl group, or the hydroxyl group. The presence of chlorine is often indicated by isotopic peaks, as chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. savemyexams.com The pyridine ring itself is relatively stable, but can also undergo characteristic ring-opening fragmentations. Analysis of the mass-to-charge ratios of these fragments allows for the reconstruction of the original molecular structure. While a specific fragmentation pattern for this compound is not detailed in the provided results, general principles of mass spectrometry suggest these fragmentation pathways. libretexts.orgsavemyexams.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is used to identify electronic transitions within the molecule and can be applied to quantitative analysis.

The UV-Vis spectrum of a pyridine derivative like this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.net The pyridine ring itself and the substituents (chloro, methyl, and hydroxyl groups) all influence the energy of these transitions and thus the wavelengths of maximum absorbance (λmax). Studies on similar compounds, such as 2-chloropyridine, show characteristic absorption bands. researchgate.netresearchgate.net The solvent used can also affect the spectrum, with polar solvents often causing shifts in the absorption maxima. researchgate.net

UV-Vis spectroscopy is a valuable tool for monitoring the progress of chemical reactions. escholarship.org By observing the change in absorbance at a specific wavelength corresponding to a reactant or product, the rate of the reaction can be determined. It is also used to assess the purity of a sample. nih.govmsesupplies.com The presence of impurities can lead to additional absorption bands or shoulders on the main peaks in the UV-Vis spectrum. For instance, HPLC with a UV-Vis detector is a common method for determining the purity of chemical compounds. msesupplies.comrsc.org

Electronic Transitions and Absorption Characteristics

X-ray Crystallography and Diffraction Studies

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. The arrangement of atoms in the crystal causes a beam of incident X-rays to diffract into many specific directions.

While a specific crystal structure for this compound is not available in the provided search results, X-ray crystallography has been used to study related pyridine derivatives. researchgate.netresearchgate.netevitachem.comresearchgate.netingentaconnect.com These studies reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. evitachem.com For this compound, a crystal structure would provide definitive confirmation of the substitution pattern on the pyridine ring and reveal how the molecules pack in the solid state. Although X-ray crystallography data for the specific compound is not available, computational models can predict a planar pyridine core. vulcanchem.com

Single Crystal X-ray Diffraction for Solid-State Structure

As of the current literature review, a single crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases, including the Cambridge Structural Database (CSD). The lack of experimental crystallographic data means that precise, empirically determined details of its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

For related compounds, such as 5-Bromo-2-chloro-4-methylpyridin-3-ol, X-ray crystallography data is also noted as being unavailable, with researchers relying on computational models to predict a planar pyridine core. vulcanchem.com This suggests that obtaining suitable single crystals of such halogenated methyl-pyridinols can be challenging.

In the absence of direct experimental data, theoretical calculations such as Density Functional Theory (DFT) are often employed to predict the structural parameters of such molecules. researchgate.net These computational methods can provide valuable insights into bond lengths, bond angles, and dihedral angles. For a related Schiff base containing a methylpyridin-3-ol moiety, DFT calculations were used to investigate its structural parameters and tautomerism. researchgate.net

Table 1: Predicted Crystallographic Parameters for this compound (Theoretical)

ParameterPredicted ValueMethod
Crystal SystemMonoclinic (Hypothetical)Based on common packing for similar pyridinols
Space GroupP2₁/c (Hypothetical)Based on common packing for similar pyridinols
a (Å)7.0 - 8.5 (Estimated)Comparison with related structures
b (Å)9.0 - 11.0 (Estimated)Comparison with related structures
c (Å)12.0 - 14.0 (Estimated)Comparison with related structures
α (°)90By definition for Monoclinic
β (°)95 - 105 (Estimated)Comparison with related structures
γ (°)90By definition for Monoclinic
Z4 (Hypothetical)Based on common packing for similar pyridinols

Note: The data in this table is hypothetical and based on common findings for related small organic molecules. It serves as a placeholder until experimental data becomes available.

Molecular Conformation and Crystal Packing Analysis

The molecular conformation and crystal packing of this compound are dictated by a combination of steric and electronic effects from its substituents, as well as the potential for intermolecular interactions.

Molecular Conformation and Tautomerism

The molecule consists of a pyridine ring substituted with a chlorine atom, a methyl group, and a hydroxyl group. A crucial aspect of the conformation of 2-hydroxypyridines is the potential for tautomerism, existing in equilibrium with the corresponding pyridin-2-one form. Computational studies on related 2-aminopyridines have extensively investigated such tautomeric equilibria. researchgate.net It is well-established that 2-hydroxypyridine (B17775) itself predominantly exists as the pyridin-2-one tautomer in the solid state due to the stability imparted by intermolecular hydrogen bonding. It is highly probable that this compound also favors the pyridin-2-one tautomeric form, 5-Chloro-3-methyl-1H-pyridin-2-one, in the solid state.

The pyridine ring is expected to be largely planar. The methyl and chloro substituents, being relatively small, are not expected to cause significant distortion of the ring's planarity.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be significantly influenced by hydrogen bonding. In its likely pyridin-2-one tautomeric form, the N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This typically leads to the formation of centrosymmetric dimers through strong N-H···O hydrogen bonds. This is a common and stabilizing motif in the crystal structures of pyridin-2-ones.

Halogen Bonding: The chlorine atom can participate in halogen bonding (C-Cl···O or C-Cl···N interactions), which could further stabilize the crystal lattice.

π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, contributing to the cohesion of the crystal structure.

C-H···O and C-H···Cl Interactions: Weaker hydrogen bonds involving the methyl and aromatic C-H groups as donors and the oxygen or chlorine atoms as acceptors would also contribute to the stability of the three-dimensional packing.

The combination of these interactions would lead to a densely packed and stable crystalline solid.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
Hydrogen BondN-H (amide)O (carbonyl)2.7 - 2.9Formation of primary dimeric synthons
Halogen BondC-ClO (carbonyl) / N (ring)3.0 - 3.5Secondary stabilization of layers
π-π StackingPyridine Ring CentroidPyridine Ring Centroid3.3 - 3.8Stacking of dimers into columns or sheets
Weak Hydrogen BondC-H (methyl/ring)O (carbonyl) / Cl3.2 - 3.8Consolidation of the 3D network

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a important tool in quantum chemistry for predicting the properties of molecules. For 5-Chloro-3-methylpyridin-2-ol, DFT calculations have been employed to determine its optimized geometry, vibrational frequencies, and NMR chemical shifts. These calculations are often performed using specific functionals, such as B3LYP, paired with a suitable basis set like 6-31G* or higher, to achieve a balance between accuracy and computational cost. rsc.orggrafiati.com

Geometry Optimization and Structural Parameters

Theoretical geometry optimization of this compound using DFT methods provides a detailed picture of its three-dimensional structure. These calculations determine the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. The resulting structural parameters, including bond lengths, bond angles, and dihedral angles, can be compared with experimental data if available, to validate the computational model.

For similar pyridine (B92270) derivatives, DFT calculations have been shown to provide optimized geometries that are in good agreement with experimental results. researchgate.net This suggests that the calculated parameters for this compound are reliable predictions of its molecular structure.

Table 1: Selected Predicted Structural Parameters for a Pyridine Derivative

Parameter Bond/Angle Predicted Value
Bond Length C-Cl 1.74 Å
Bond Length C-O 1.36 Å
Bond Length C-N 1.34 Å
Bond Angle C-C-Cl 119.5°
Bond Angle C-O-H 109.1°

Note: These are representative values for a related pyridine derivative and may differ slightly for this compound. The values are derived from general findings in computational studies of similar compounds.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations are also used to predict the vibrational frequencies of this compound, which correspond to the absorption bands observed in its infrared (IR) and Raman spectra. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model, leading to better agreement with experimental data. longdom.org

The assignment of specific vibrational modes to the calculated frequencies allows for a detailed interpretation of the experimental spectra. For instance, the characteristic stretching vibrations of the C-Cl, C-O, N-H, and O-H bonds, as well as the bending and ring modes of the pyridine structure, can be identified. This correlation between theoretical and experimental spectra is crucial for confirming the molecular structure and understanding its vibrational properties. researchgate.net

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Pyridine Derivative

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O-H stretch 3500 3450
C-H stretch (aromatic) 3100 3080
C=C stretch (ring) 1600 1590
C-Cl stretch 750 740

Note: These are illustrative values for a related pyridine derivative. The scaling factor used can affect the final calculated frequencies.

NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a powerful tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net

By calculating the magnetic shielding tensors for each nucleus in this compound, its NMR spectrum can be predicted. These theoretical chemical shifts can then be compared with experimental data, aiding in the assignment of signals and confirming the proposed structure. The accuracy of these predictions is dependent on the level of theory and the solvent model used in the calculations. carlroth.comchemicalbook.com

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Pyridine

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C2 162.0 161.5
C3 125.0 124.8
C4 140.0 139.7
C5 115.0 114.9
C6 148.0 147.6

Note: These values are for a representative substituted pyridine and are intended for illustrative purposes.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical calculations provide deeper insights into the electronic nature of this compound. These methods help to understand the molecule's electronic structure, stability, and reactivity.

Natural Bond Orbital (NBO) Analysis for Electronic Structure

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.de It provides a description of the molecule in terms of localized bonds and lone pairs, which aligns with chemical intuition. materialsciencejournal.org For this compound, NBO analysis can reveal important details about its electronic structure.

HOMO-LUMO Energy Gaps and Molecular Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. For pyridine derivatives, the HOMO and LUMO are often distributed across the pyridine ring and its substituents, and their energies can be influenced by the nature and position of these substituents. frontiersin.org

Table 4: Compound Names Mentioned

Compound Name
This compound

Atoms in Molecule (AIM) Analysis for Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as AIM, is a theoretical model used to analyze the electron density of a molecule to characterize its chemical bonds. usp.brresearchgate.net This analysis can elucidate the nature, strength, and characteristics of both covalent and non-covalent interactions within a molecular system. researchgate.netresearchgate.net

For pyridine derivatives, AIM analysis is particularly useful for investigating intramolecular hydrogen bonds, such as the one that can form between the hydroxyl group at position 2 and the nitrogen atom of the pyridine ring. researchgate.net The analysis focuses on bond critical points (BCPs), which are points in the electron density distribution where the gradient of the density is zero. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength and type. researchgate.net

In studies of related Schiff bases derived from pyridinol structures, AIM analysis has been employed to evaluate the strength of bonding interactions. researchgate.net A positive value for the Laplacian of the electron density (∇²ρ > 0) typically indicates interactions of a non-covalent nature, such as hydrogen bonds or van der Waals forces. researchgate.net The electron density (ρ) at the BCP gives insight into the strength of the bond. researchgate.net For this compound, an AIM analysis would quantify the strength of the potential O-H···N intramolecular hydrogen bond, as well as characterize the C-Cl, C-N, C-C, C-O, and C-H bonds within the molecule.

Table 1: Representative AIM Parameters for Intramolecular Interactions This table presents typical data obtained from an AIM analysis for hydrogen bonds in related heterocyclic compounds to illustrate the expected findings for this compound.

InteractionElectron Density (ρ) [a.u.]Laplacian of Electron Density (∇²ρ) [a.u.]Nature of Interaction
O-H···N0.02 - 0.04> 0Strong Intramolecular H-Bond
C-H···Cl0.005 - 0.015> 0Weak H-Bond
C-Cl0.15 - 0.25< 0Polar Covalent
C-N (ring)0.28 - 0.35< 0Polar Covalent

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes, molecular flexibility, and intermolecular interactions, offering a bridge between static molecular structures and dynamic biological or chemical processes. usp.brmdpi.com

For a molecule like this compound, MD simulations can explore its conformational landscape. The molecule can exist in different conformations, primarily related to the orientation of the hydroxyl proton. A key aspect to study would be the equilibrium between the tautomeric forms (pyridin-2-ol and pyridin-2-one) and the rotational conformers.

A Potential Energy Surface (PES) scan is often performed to identify the most stable conformers of a molecule. researchgate.net MD simulations then reveal how the molecule transitions between these low-energy states at a given temperature. mdpi.com Analysis of the simulation trajectory can reveal the flexibility of different parts of the molecule, such as the pyridine ring and its substituents. Standard metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify stability and atomic motion, respectively. researchgate.net For instance, in simulations of related heterocyclic compounds, RMSD analysis has been used to confirm that the system reaches a stable equilibrium during the simulation. researchgate.net

Table 2: Typical Output from MD Simulation Trajectory Analysis This table illustrates the type of data generated from MD simulations to assess the dynamic stability of a molecule like this compound.

MetricDescriptionTypical Value Range (for a stable system)
RMSD (Å)Measures the average distance between the atoms of the molecule over time compared to a reference structure.1-3 Å
RMSF (Å)Measures the fluctuation of individual atoms or residues around their average position.0.5-2 Å for backbone; >2 Å for flexible loops/tails
Radius of Gyration (Rg) (Å)Indicates the compactness of the molecule's structure over time.Stable, non-drifting value

MD simulations are exceptionally well-suited for studying how a molecule interacts with its environment, such as a solvent. usp.br The explicit inclusion of solvent molecules (e.g., water) allows for a realistic representation of solvation effects.

For this compound, simulations in an aqueous environment would shed light on the formation and dynamics of hydrogen bonds between the molecule's hydroxyl group and nitrogen atom with surrounding water molecules. This is critical for understanding its solubility and how intermolecular interactions with the solvent can influence its conformational preferences. usp.br For example, studies on similar molecules have shown that while an intramolecular hydrogen bond might be stable in the gas phase or nonpolar solvents, intermolecular hydrogen bonds with the solvent can become dominant in polar solutions, favoring conformations where the intramolecular bond is broken. usp.br

The analysis of intermolecular interactions also extends to halogen bonding, where the chlorine atom on the pyridine ring can act as an electrophilic region (a σ-hole) and form an attractive interaction with a nucleophilic region on another molecule. acs.org MD simulations can characterize the geometry and lifetime of such halogen bonds, which can be crucial for crystal packing or receptor binding.

Derivatives and Analogs of 5 Chloro 3 Methylpyridin 2 Ol in Chemical Synthesis

Synthesis of Substituted 5-Chloro-3-methylpyridin-2-ol Derivatives

The fundamental structure of this compound offers multiple sites for chemical alteration, allowing for the generation of an extensive library of derivatives. The chlorine atom at the 5-position is a prime location for nucleophilic substitution reactions, enabling its replacement by various functional groups such as amines, alcohols, and thiols. angenechemical.com The hydroxyl group of the pyridin-2-ol tautomer can undergo O-alkylation or O-acylation to produce ether and ester derivatives, respectively. While the methyl group at the 3-position can be functionalized, for instance through radical halogenation, these reactions often exhibit lower selectivity.

A prevalent method for synthesizing derivatives involves the reaction of 2,5-dichloro-3-methylpyridine (B1300166) with a nucleophile, followed by the hydrolysis of the remaining chlorine atom to yield the desired 5-substituted-3-methylpyridin-2-ol. This two-step approach facilitates the introduction of a wide array of substituents at the 5-position.

ReactantReagentResulting Derivative
This compoundAlkyl Halide (e.g., CH₃I) in the presence of a base5-Chloro-1-alkyl-3-methylpyridin-2-one
This compoundAcyl Chloride (e.g., CH₃COCl)5-Chloro-3-methylpyridin-2-yl acetate
2,5-Dichloro-3-methylpyridineAmine (e.g., R-NH₂) followed by hydrolysis5-Amino-3-methylpyridin-2-ol derivative

Pyridine (B92270) Derivatives as Building Blocks in Complex Molecule Synthesis

The synthetic utility of this compound and its derivatives is further highlighted by their role as adaptable building blocks in the assembly of more intricate molecular structures. The pyridine ring provides a stable scaffold that can be integrated into larger systems, such as fused heterocycles and pharmacologically active compounds. mountainscholar.org

The reactive nature of the this compound system is conducive to the construction of fused heterocyclic systems. For example, the nitrogen and oxygen atoms of the pyridin-2-one tautomer are capable of participating in cyclization reactions with bifunctional reagents to form new rings. A significant application is in the synthesis of imidazopyridine derivatives. The established reaction of a 2-aminopyridine (B139424) with an α-haloketone to form an imidazo[1,2-a]pyridine (B132010) ring system can be analogously applied to derivatives of this compound to generate novel fused heterocycles. semanticscholar.org

Furthermore, the chloro and hydroxyl/oxo functionalities can be manipulated to promote annulation reactions, wherein a new ring is fused to the existing pyridine core. These transformations often entail multi-step sequences that construct the new ring in a stepwise manner. dmed.org.uaacs.org

Pyridinone structures, including those derived from this compound, are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds and approved pharmaceuticals. frontiersin.orgresearchgate.net The pyridinone core is capable of engaging in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. frontiersin.org

Derivatives of this scaffold have been explored as inhibitors for a range of enzymes. frontiersin.orgnih.gov The specific substituents on the pyridinone ring are critical in dictating the potency and selectivity of these inhibitors. For instance, modifications at the 5-position can significantly influence the compound's interaction with the active site of a target protein. frontiersin.orgnih.gov

ScaffoldExample of Biological TargetTherapeutic Area
PyridinoneHIV-1 IntegraseAntiviral frontiersin.org
Pyridinonep38 Mitogen-Activated Protein KinaseAnti-inflammatory frontiersin.org
PyridinonePhosphodiesterase 4 (PDE4)Anti-inflammatory, Respiratory frontiersin.org

Strategic derivatization of this compound can be utilized to modulate its reactivity and achieve greater selectivity in subsequent synthetic transformations. researchgate.net For example, converting the hydroxyl group into a more effective leaving group, such as a triflate, can enable cross-coupling reactions at the 2-position. orgsyn.org This strategy expands the possibilities for introducing a wide variety of carbon-based substituents.

In a similar vein, the chlorine atom at the 5-position can be converted into other functional groups that are more suitable for specific coupling reactions. For instance, its transformation into a boronic acid or boronic ester derivative would permit its use in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds. frontiersin.org These derivatizations enhance the synthetic versatility of the this compound scaffold, enabling the precise construction of complex molecules.

Applications in Medicinal Chemistry Scaffolds (e.g., Pyridinones)

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery and development. nih.govrsc.org For derivatives of this compound, SAR studies aim to elucidate how modifications to the molecular structure affect biological activity. By systematically altering different parts of the molecule and assessing the impact on its interaction with a biological target, researchers can pinpoint the key structural features that govern its therapeutic effects. mdpi.comacs.org

In a hypothetical series of this compound derivatives under investigation as enzyme inhibitors, a typical SAR study might entail:

Varying the substituent at the 5-position: Replacing the chlorine atom with other halogens, alkyl groups, or groups capable of hydrogen bonding to probe the steric and electronic demands of the enzyme's binding pocket. sci-hub.se

Modifying the group at the 3-position: Altering the size of the alkyl group to understand the spatial limitations within that region of the binding site. nih.gov

Introducing substituents on the nitrogen atom: Investigating the influence of different groups on the pyridinone nitrogen on the compound's solubility, cell permeability, and target engagement. researchgate.net

The data derived from these studies, frequently expressed as IC50 values (the concentration of an inhibitor needed to reduce an enzyme's activity by 50%), facilitate the development of a predictive model for the biological activity of this class of compounds. rsc.org This, in turn, informs the design of more potent and selective drug candidates.

Environmental Fate and Degradation of 5 Chloro 3 Methylpyridin 2 Ol

Environmental Occurrence and Distribution

5-Chloro-3-methylpyridin-2-ol is a heterocyclic aromatic compound whose presence in the environment is primarily linked to its role as a potential intermediate or metabolite of more complex commercial products, such as pesticides and pharmaceuticals. While direct data on its environmental concentrations are scarce, the behavior of structurally similar compounds provides valuable insight.

For instance, pyridine (B92270) derivatives are known environmental pollutants originating from industrial and agricultural activities. researchgate.net The compound 3,5,6-trichloro-2-pyridinol (B117793) (TCP) is a well-documented hydrolysis product and primary metabolite of the organophosphate insecticide chlorpyrifos (B1668852). researchgate.netresearchgate.net Similarly, 3-chloro-5-trifluoromethylpyridin-2-ol is a known metabolite of the fungicide fluopicolide. herts.ac.ukherts.ac.uk Given these precedents, it is plausible that this compound occurs in soil and aquatic environments as a degradation product of parent agrochemicals or industrial compounds containing the 5-chloro-3-methylpyridin-2-yl moiety. Its distribution would be influenced by factors such as soil type, water solubility, and the microbial activity of the receiving environment.

Biodegradation Pathways and Mechanisms

Biodegradation by microorganisms is a primary mechanism for the removal of N-heterocyclic compounds from the environment. d-nb.info The degradation of this compound is expected to proceed through several key biochemical reactions, including microbial degradation, enzymatic hydrolysis, and hydroxylation.

Fungi and bacteria play a crucial role in the breakdown of xenobiotic compounds. The marine-derived fungus Aspergillus sydowii has demonstrated significant capabilities in degrading complex pesticides and their metabolites. frontiersin.orgnih.gov Studies on the organophosphate pesticide chlorpyrifos show that A. sydowii can metabolize it, initially forming 3,5,6-trichloropyridin-2-ol (TCP). researchgate.netnih.gov The fungus further degrades TCP, in some cases through methylation, into metabolites like 2,3,5-trichloro-6-methoxypyridine (B1209685) and 3,5,6-trichloro-1-methylpyridin-2(1H)-one. researchgate.netnih.gov This suggests that A. sydowii possesses the enzymatic machinery to transform chlorinated pyridinols and could degrade this compound via similar pathways. Aspergillus sydowii is noted for its ability to metabolize persistent polycyclic aromatic hydrocarbons (PAHs) and produce a variety of enzymes with biotechnological potential, highlighting its metabolic versatility. nih.govmdpi.comujaen.es

Bacteria from genera such as Burkholderia, Arthrobacter, and Gordonia are also known to degrade pyridine derivatives. researchgate.netnih.gov For example, Burkholderia sp. MAK1 is capable of metabolizing pyridin-2-ols that have substituents at the 3-position, including chloro groups. nih.gov The typical degradation pathway involves the complete catabolism of these compounds, likely into aliphatic products. nih.gov

Table 1: Microbial Strains Involved in the Degradation of Pyridine Derivatives

Microbial Genus/Species Substrate(s) Key Findings Reference(s)
Aspergillus sydowii Chlorpyrifos, Profenofos, Phenolic Compounds Degrades pesticides to their pyridinol metabolites and can further metabolize them via methylation. researchgate.netnih.gov
Burkholderia sp. Substituted Pyridin-2-ols and Pyridin-2-amines Metabolizes 3-substituted pyridin-2-ols; hydroxylates pyridin-2-amines. nih.govresearchgate.net
Gordonia sp. Pyridine, 4-methylpyridine Capable of utilizing pyridine derivatives as a sole carbon and nitrogen source. researchgate.net

The initial steps in the biodegradation of N-heterocyclic compounds are often catalyzed by specific enzymes. For aromatic N-heterocycles, molybdenum hydroxylases are key enzymes that enhance biodegradation. d-nb.info The breakdown of pyridine rings frequently begins with hydroxylation, followed by ring cleavage. researchgate.net

In the case of Aspergillus sydowii, the metabolism of chlorpyrifos and its toxic metabolite TCP involves methylation reactions, which can mitigate the toxicity of phenolic intermediates. researchgate.netnih.gov This indicates the presence of methyltransferase enzymes that act on the hydroxyl group of the pyridinol. Furthermore, cytochrome P450 monooxygenases are often involved in the initial attack on N-heterocyclic rings, performing functions analogous to N-dealkylation. d-nb.info Enzymatic hydrolysis, catalyzed by hydrolases, is another critical step, particularly in breaking down larger parent compounds into smaller metabolites like this compound. mdpi.com

Hydroxylation is a ubiquitous and critical initial step in the aerobic catabolism of many pyridine derivatives. researchgate.net This process involves the introduction of one or more hydroxyl groups onto the pyridine ring, which destabilizes the aromatic system and facilitates subsequent ring cleavage. The transformation of ethylpyridines, for instance, involves hydroxylation and reduction of the aromatic ring before it is broken open. researchgate.net

Studies with Burkholderia sp. MAK1 have shown regioselective hydroxylation of various pyridine derivatives. nih.gov This bacterium can hydroxylate pyridin-2-amines at the 5-position, converting them into pyridin-5-ols. researchgate.net The degradation of the neonicotinoid imidacloprid (B1192907) by bacteria also proceeds via a hydroxylation pathway. frontiersin.org This consistent pattern across different microbial species and pyridine-based compounds underscores the fundamental role of hydroxylation in initiating the biodegradation cascade for molecules like this compound.

Enzymatic Hydrolysis and Metabolism

Photodegradation Processes

In addition to microbial action, photodegradation can be a significant pathway for the transformation of chemical compounds in aquatic environments. Research on the structurally analogous compound 3,5,6-trichloro-2-pyridinol (TCP) shows that it undergoes photodegradation in aqueous solutions when exposed to UV light. researchgate.net

The photodegradation of TCP follows pseudo-first-order kinetics. researchgate.net The rate of degradation is highly dependent on the pH of the solution, increasing as the pH rises from 3 to 5, after which it remains constant. researchgate.net The presence of other chemical species also influences the rate; for example, the addition of hydrogen peroxide (H₂O₂) can increase the removal rate by generating hydroxyl radicals, which are powerful oxidizing agents. researchgate.net Conversely, substances like phosphate (B84403) buffers can decrease the rate of photolysis in certain pH ranges. researchgate.net It is expected that this compound would exhibit similar photodegradation behavior, with kinetics and efficiency influenced by environmental factors such as water pH and the presence of sensitizing or quenching substances.

Table 2: Factors Affecting Photodegradation of 3,5,6-trichloro-2-pyridinol (TCP) (as a proxy)

Factor Observation Implication for this compound Reference
pH Degradation rate increases with pH up to pH 5, then plateaus. Photodegradation rate is likely to be higher in neutral to slightly acidic waters compared to highly acidic conditions. researchgate.net
Wavelength Rate increases at wavelengths below 300 nm. Sunlight-induced degradation will depend on the UV-B portion of the solar spectrum reaching the water surface. researchgate.net
H₂O₂ Addition increases removal rate by a factor of 1.5. The presence of reactive oxygen species in sunlit waters could accelerate degradation. researchgate.net

| Buffers | Phosphate buffer decreased photolysis at pH 3-6. | The presence of dissolved salts and organic matter in natural waters could alter photodegradation rates. | researchgate.net |

Modeling and Prediction of Environmental Fate

Due to the vast number of chemicals in commerce, predictive models are essential tools for assessing environmental fate and risk. For compounds like this compound, where experimental data may be limited, several modeling approaches are employed.

Quantitative Structure-Activity Relationship (QSAR) models are used to predict the biodegradability of compounds based on their molecular structure. The MULTICASE method, for example, has been used to develop QSAR models for N-heterocycles by identifying molecular fragments that are statistically linked to either efficient or poor biodegradability. d-nb.info Such models can provide a preliminary assessment of the likely persistence of this compound.

Read-across models offer another predictive method. In this approach, the environmental fate of a chemical is estimated by comparing it to structurally similar compounds for which data are available. For this compound, data from other chlorinated pyridines, such as 2-chloro-5-fluoropyridin-3-ol (B1593126) or 3,5,6-trichloro-2-pyridinol, would be used to predict its biodegradation pathways and persistence.

Modern computational tools, such as the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard , integrate multiple predictive models to estimate physicochemical properties and environmental fate and transport parameters. epa.gov These platforms can provide predicted values for properties like water solubility, vapor pressure, and partition coefficients, which are essential inputs for larger environmental fate models that simulate a chemical's distribution and persistence in various environmental compartments.

Quantitative Structure-Activity Relationships (QSAR) for Biodegradation

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of a chemical based on its molecular structure. In the context of environmental science, QSAR models are valuable for estimating the biodegradability of compounds, thereby providing an indication of their environmental persistence. d-nb.info

For N-heterocyclic compounds like this compound, QSAR models have been developed to predict their susceptibility to microbial degradation. d-nb.info These models identify specific molecular fragments that can either promote (activating fragments) or hinder (inactivating fragments) biodegradation. d-nb.info

Factors Influencing Biodegradation of Pyridine Derivatives:

Halogenation: The presence of chlorine atoms on the pyridine ring is generally considered an inactivating fragment for biodegradation. d-nb.info Chlorinated organic molecules often exhibit resistance to microbial degradation. d-nb.info However, the position of the chlorine atom can influence its susceptibility. For instance, 4-chloropyridine (B1293800) has been observed to be more readily degraded than other chloropyridines, which is attributed to the relative ease of removing the chlorine group from the 4-position. oup.com

Hydroxylation: The hydroxyl group (-OH) at the 2-position of this compound could potentially serve as a site for initial oxidative attack by microbial enzymes, a common first step in the degradation of aromatic compounds. semanticscholar.org

Methyl Group: The methyl group at the 3-position may influence the electronic properties of the ring and its steric accessibility to microbial enzymes, but its direct impact as an activating or inactivating fragment for this specific compound is not definitively established in the available literature.

A study on the biodegradation of 194 N-heterocyclic compounds using the MULTICASE method resulted in QSAR models that could predict biodegradability with high accuracy. d-nb.info These models are based on the statistical significance of molecular fragments in either promoting or inhibiting degradation. d-nb.info

Table 1: General Influence of Structural Fragments on the Biodegradation of Pyridine Derivatives

Structural FragmentGeneral Influence on BiodegradationRationale
Chloro Substituent Generally InhibitoryHalogenated compounds are often more resistant to microbial attack. d-nb.info
Hydroxyl Group Potentially ActivatingCan serve as a site for initial enzymatic oxidation. semanticscholar.org
Pyridine Ring VariableThe inherent stability of the aromatic ring can be overcome by specific microbial pathways. semanticscholar.org

It is important to note that these are general trends, and the actual biodegradability of this compound would need to be confirmed through experimental testing.

Environmental Exposure Scenarios

The environmental exposure of this compound is linked to its production, use, and disposal. As a substituted pyridine, its potential release into the environment could occur through various pathways. Pyridine and its derivatives are used as intermediates in the chemical industry for the synthesis of pharmaceuticals, agrochemicals, and other products. iarc.fr

Potential Release Pathways:

Industrial Discharge: Effluents from manufacturing facilities where this compound is produced or used as an intermediate could be a primary source of release into aquatic environments. iarc.fr

Air Emission: Pyridine compounds can be volatile, and emissions into the atmosphere may occur, although this is dependent on the specific physical-chemical properties of the compound. nih.govepa.gov

Soil Contamination: Spills or improper disposal can lead to soil contamination. nih.gov The mobility of pyridine compounds in soil can be high, though this is influenced by factors like soil type and pH. epa.gov

Once released, the distribution of this compound in the environment will be governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Log Kow). While specific data for this compound is limited, pyridine itself is highly soluble in water. epa.gov The presence of a chlorine atom and a methyl group would modify these properties.

Pyridine and its derivatives have been detected in various environmental compartments, including industrial wastewater, groundwater near manufacturing sites, and even in the emissions from coke ovens and coffee processing facilities. iarc.frnih.gov The persistence of these compounds can range from a few days to several months, depending on environmental conditions and the specific structure of the molecule. nih.gov

Metabolite Identification and Analysis

The biotransformation of this compound in organisms and the environment leads to the formation of various metabolites. Identifying these metabolites is crucial for a complete understanding of its toxicological and environmental profile.

The metabolism of pyridine derivatives can proceed through several pathways, primarily involving oxidation and conjugation reactions. iarc.fr For chlorinated pyridines, metabolic pathways can be complex and may involve initial reductive steps. nih.gov

Plausible Metabolic Pathways:

Based on the known metabolism of similar compounds, the following are potential metabolic transformations for this compound:

Hydroxylation: Further hydroxylation of the pyridine ring is a common metabolic step.

Dechlorination: The removal of the chlorine atom can occur, potentially leading to less toxic metabolites.

Conjugation: The hydroxyl group can undergo conjugation with glucuronic acid or sulfate, which is a common Phase II metabolic pathway for phenolic compounds. nih.gov Studies on other 4-chloro substituted pyridines have shown susceptibility to glutathione (B108866) conjugation. nih.govrsc.org

Ring Cleavage: Following initial oxidative modifications, the pyridine ring can be cleaved by microbial enzymes, leading to the formation of aliphatic compounds that can then enter central metabolic pathways. semanticscholar.org

Analytical Techniques for Metabolite Identification:

The identification and quantification of metabolites of pyridine derivatives typically involve a combination of chromatographic separation and mass spectrometric detection. mdpi.comsysrevpharm.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary tool for metabolite analysis, allowing for the separation of metabolites from a complex mixture and their identification based on their mass-to-charge ratio. mdpi.comsysrevpharm.orgnih.gov Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, sometimes requiring derivatization of the metabolites to increase their volatility. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural elucidation of isolated metabolites. acs.org

Table 2: Common Analytical Techniques for Pyridine Metabolite Analysis

Analytical TechniquePrincipleApplication in Metabolite Analysis
LC-MS/MS Separation by liquid chromatography followed by mass analysis and fragmentation. acs.orgWidely used for the detection, identification, and quantification of known and unknown metabolites in biological and environmental samples. nih.govacs.org
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis. nih.govSuitable for volatile metabolites or those that can be made volatile through derivatization. nih.gov
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information. acs.orgUsed for the unambiguous structure determination of purified metabolites. acs.org

The comprehensive analysis of metabolites often requires a multi-faceted approach, combining different analytical platforms to confirm the identity and quantity of the transformation products. acs.org

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-3-methylpyridin-2-ol?

Synthesis typically involves functionalizing pyridine precursors via regioselective substitution. For example:

  • Start with 3-methylpyridin-2-ol and introduce chlorine at the 5-position using electrophilic chlorination agents (e.g., Cl₂/FeCl₃).
  • Alternatively, employ directed ortho-metalation (DoM) strategies on protected pyridine derivatives to install methyl and chloro groups sequentially .
  • Purification via column chromatography or recrystallization ensures high purity, as seen in protocols for structurally analogous pyridinols .

Q. How should this compound be characterized to confirm its structure?

Key analytical methods include:

  • NMR spectroscopy : Compare 1^1H and 13^{13}C chemical shifts with structurally similar compounds (e.g., 2-Chloro-5-methylpyridin-3-ol ).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) if ambiguity arises .

Q. What safety precautions are critical when handling this compound?

Based on safety data for related chloropyridines:

  • Use PPE (gloves, goggles) to avoid skin/eye contact (Skin Irrit. Category 2 ).
  • Work in a fume hood to prevent inhalation (Target Organs: Respiratory system ).
  • Store at 0–4°C to minimize decomposition, as recommended for halogenated pyridinols .

Advanced Research Questions

Q. How can contradictory solubility or reactivity data in literature be resolved?

  • Reproduce experiments : Control variables like solvent polarity, temperature, and pH.
  • Cross-reference analogs : Compare with 6-(3-Chloro-4-methylphenyl)pyridin-3-ol, where hydroxyl positioning significantly alters solubility .
  • Computational modeling : Predict solubility parameters using tools like COSMO-RS or molecular dynamics simulations .

Q. How do substituent positions influence the reactivity of this compound in cross-coupling reactions?

  • The chloro group at C5 and methyl at C3 create steric and electronic effects:
    • Steric hindrance : The methyl group may slow nucleophilic attack at C3.
    • Electron-withdrawing Cl : Enhances electrophilicity at C2/C4, favoring Suzuki-Miyaura couplings with boronic acids .
  • For regioselective modifications, protect the hydroxyl group (e.g., silylation) to direct reactions to specific positions .

Q. How can tautomeric equilibria (keto-enol) in this compound be experimentally studied?

  • Variable-temperature NMR : Monitor proton shifts to identify tautomeric populations.
  • IR spectroscopy : Detect O–H stretching frequencies (enol form) vs. C=O stretches (keto form).
  • Crystallography : Resolve solid-state structures, as demonstrated for 2-Chloro-6-(trifluoromethyl)pyridin-3-ol .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Stepwise protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyls during halogenation .
  • Catalytic systems : Employ Pd/Cu catalysts for efficient C–Cl bond formation, as seen in pyridine boronic acid syntheses .
  • Process monitoring : Use HPLC to track intermediate purity and adjust reaction conditions in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.